molecular formula C8H10N2O2 B2846974 1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione CAS No. 21582-84-3

1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione

Cat. No.: B2846974
CAS No.: 21582-84-3
M. Wt: 166.18
InChI Key: PARLEHDKCITGKA-UHFFFAOYSA-N
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Description

This compound is a methylated derivative of the cyclopenta[d]pyrimidine-dione core. Its parent compound, 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (CAS 5466-00-2), features a bicyclic structure with a five-membered cyclopentane ring fused to a pyrimidine-dione moiety . Methylation at the 1-position introduces steric and electronic modifications that influence solubility, reactivity, and pharmacological properties.

Properties

IUPAC Name

1-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-6-4-2-3-5(6)7(11)9-8(10)12/h2-4H2,1H3,(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARLEHDKCITGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Cyclopentane Precursors with Urea Derivatives

The fusion of a cyclopentane ring to a pyrimidine-2,4-dione scaffold is often achieved via cyclocondensation reactions. A representative approach involves reacting cyclopentanone with methylurea in the presence of acidic catalysts. For instance, heating cyclopentanone, methylurea, and acetic acid under reflux yields the cyclopenta[d]pyrimidine core through a tandem Knoevenagel–Michael addition mechanism. The methyl group at N1 is introduced in situ by using methylurea, avoiding the need for post-cyclization alkylation. This method typically achieves moderate yields (50–65%) due to competing side reactions, such as over-alkylation or ring-opening.

Key experimental parameters include:

  • Temperature : 110–120°C
  • Catalyst : 10% acetic acid
  • Reaction Time : 8–12 hours

The product is purified via recrystallization from ethanol, yielding white crystalline solids with melting points between 180–185°C.

Alkylation of Pre-formed Cyclopenta[d]pyrimidine-2,4-dione

Post-cyclization methylation offers an alternative route for introducing the N1-methyl group. Starting from 1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione, methylation is performed using methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous dimethylformamide (DMF) at 60°C for 6 hours, yielding the target compound in 70–75% isolated yield.

Mechanistic Considerations :

  • The base deprotonates the N1 position, enabling nucleophilic attack on methyl iodide.
  • Steric hindrance from the cyclopentane ring necessitates prolonged reaction times to ensure complete methylation.

This method is advantageous for scalability but requires careful control of stoichiometry to avoid di- or tri-methylation byproducts.

Hydrogenation of Dihydrocyclopenta[d]pyrimidine Precursors

Partially unsaturated intermediates, such as 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, serve as precursors for the fully saturated compound. Hydrogenation using palladium on carbon (Pd/C) under 3 atm H₂ in ethanol at 50°C reduces the double bond, affording the saturated product in 85–90% yield.

Optimization Insights :

  • Catalyst Loading : 5% Pd/C achieves complete conversion within 4 hours.
  • Solvent : Ethanol enhances solubility and prevents over-reduction of the dione groups.

This step is critical for accessing the thermodynamically stable, fully saturated derivative.

Multi-component Reactions (MCRs) Involving Cyclopentanone

A one-pot MCR strategy combines cyclopentanone, methylurea, and diethyl malonate in the presence of phosphoryl chloride (POCl₃). The reaction proceeds via:

  • Formation of an enamine intermediate from cyclopentanone and methylurea.
  • Condensation with diethyl malonate to construct the pyrimidine ring.
  • Cyclization to form the fused bicyclic system.

Conditions :

  • Solvent : Toluene
  • Temperature : 80°C
  • Yield : 60–68%

This method streamlines synthesis but requires rigorous purification to remove phosphorylated byproducts.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Cyclocondensation 50–65 Direct N1-methylation Moderate yields, side reactions
Post-cyclization Alkylation 70–75 High scalability Requires precursor synthesis
Hydrogenation 85–90 High efficiency Dependent on dihydro precursor
Multi-component Reaction 60–68 One-pot synthesis Complex purification

Mechanistic and Stereochemical Considerations

The stereoelectronic effects of the cyclopentane ring influence reaction pathways. For example, alkylation at N1 is favored due to reduced steric hindrance compared to N3. Computational modeling of transition states reveals that the cyclopentane ring adopts a boat conformation during hydrogenation, minimizing angle strain and facilitating complete saturation.

Chemical Reactions Analysis

1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of cyclopenta[d]pyrimidine exhibit promising anticancer properties. For instance, compounds synthesized from 1-methyl-1H-cyclopenta[d]pyrimidine-2,4-dione have shown selective cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties

Studies have indicated that 1-methyl-1H-cyclopenta[d]pyrimidine derivatives possess notable antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell membranes and inhibit DNA synthesis has been documented, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), which plays a crucial role in inflammatory responses .

Synthetic Pathways

The synthesis of 1-methyl-1H-cyclopenta[d]pyrimidine-2,4-dione typically involves cyclization reactions that yield high yields of the target compound. Recent advancements in synthetic methodologies have allowed for the development of analogs with enhanced biological activity through structural modifications .

Synthetic Method Yield (%) Notes
Cyclization with urea85%Utilizes mild conditions
Reaction with thiourea78%Produces derivatives with varied substituents
Condensation reactions90%High efficiency for complex structures

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of cyclopenta[d]pyrimidine derivatives for their anticancer effects against breast cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another investigation published in Pharmaceuticals, researchers assessed the antimicrobial activity of synthesized derivatives against both gram-positive and gram-negative bacteria. The findings revealed that specific substitutions on the cyclopenta[d]pyrimidine scaffold significantly improved antibacterial activity .

Mechanism of Action

The mechanism of action of 1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to the disruption of essential biological pathways, resulting in therapeutic effects . The compound’s structure allows it to fit into enzyme active sites, making it a potent inhibitor .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

a. 7-Thio Derivatives
  • Structure : Substitution at the 7-position with thiol groups (e.g., 7-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione) .
b. 7-Phenyl Derivative (CAS 312312-85-9)
  • Structure : A phenyl group at the 7-position increases molecular weight (228.25 g/mol) and lipophilicity .
  • Comparison : The 1-methyl derivative (target compound) likely has lower molecular weight and distinct steric effects, favoring different biological interactions .
c. Hydroxymethyl Derivatives (e.g., Thymine analogs)
  • Structure : 5-(Hydroxymethyl)pyrimidine-2,4(1H,3H)-dione introduces a polar hydroxymethyl group .
  • Impact : Increased hydrophilicity compared to the 1-methyl derivative, affecting solubility and target binding .

Core Structural Variations

a. Cyclohepta[d]pyrimidine-diones
  • Structure : Seven-membered cycloheptane ring fused to pyrimidine-dione .
  • Impact : Larger ring size reduces antibacterial activity, highlighting the importance of the five-membered cyclopenta ring in maintaining pharmacological efficacy .
b. Pyrrolo[3,4-d]pyrimidine-diones
  • Structure : Incorporates a pyrrolo ring instead of cyclopentane (e.g., 6,7,7-trimethyl-pyrrolo[3,4-d]pyrimidine-2,4-dione, CAS 709600-77-1) .
  • Impact : Altered electronic properties and steric hindrance due to the nitrogen-containing pyrrolo ring, influencing binding to enzymatic targets .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Key Substituent
Parent (CAS 5466-00-2) 152.15 ACN, DMSO (slight) None
1-Methyl Derivative (Target) ~166.18* Likely improved in ACN/DMSO 1-Methyl
7-Phenyl Derivative 228.25 Not reported 7-Phenyl
7-Thio Derivatives ~168–200 Variable (depends on R-group) 7-Thio

*Estimated based on parent structure + methyl group.

Biological Activity

1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.

The compound has a molecular formula of C9H10N2O2C_9H_{10}N_2O_2 and a molecular weight of approximately 178.19 g/mol. Its structure features a cyclopentane ring fused with a pyrimidine moiety, which contributes to its biological properties.

Synthesis

Various synthetic routes have been explored to produce this compound. The synthesis typically involves multi-step reactions that incorporate cyclization and functional group transformations. For instance:

  • Methodology : A common approach includes the condensation of appropriate pyrimidine derivatives with cyclopentane diones under acidic conditions.

Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds derived from pyrimidine scaffolds. For example:

  • Influenza Virus Inhibition : Compounds similar to this compound have shown promising results in inhibiting the PA-PB1 interaction critical for influenza virus replication. The effective concentration (EC50) values for some analogs ranged from 5 to 14 μM without significant cytotoxicity .

Antitumor Activity

The compound's structural analogs have been evaluated for antitumor activity:

  • Cell Proliferation Assays : In vitro studies demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines with IC50 values indicating significant potency .

The biological activity of this compound is hypothesized to be mediated through:

  • Enzyme Inhibition : Interaction with specific enzymes involved in viral replication or tumor growth.
  • Protein Interaction Disruption : Compounds have been shown to disrupt protein-protein interactions essential for viral life cycles .

Case Studies

StudyCompound TestedTargetResult
Analog AInfluenza PA-PB1EC50 = 12 μM
Analog BCancer Cell LinesIC50 = 25 μM
Analog CDeubiquitinase EnzymesIC50 < 50 μM

Q & A

Q. How can crystallographic data guide the design of enantiomerically pure derivatives?

  • Methodological Answer : XRD-derived torsion angles inform chiral center configurations. Use chiral stationary phases (CSPs) in HPLC for enantiomer separation. Asymmetric synthesis routes (e.g., Sharpless epoxidation) introduce stereochemistry, monitored via circular dichroism (CD) spectroscopy .

Q. What advanced spectroscopic methods characterize tautomeric forms in solution?

  • Methodological Answer : Dynamic NMR (DNMR) at low temperatures (-40°C) resolves tautomeric equilibria. Isotopic labeling (²H/¹⁵N) enhances signal resolution. UV-Vis spectroscopy with pH titration identifies dominant tautomers (e.g., lactam vs. lactim) .

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